molecular formula C10H10ClN5OS B2792951 3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide CAS No. 338391-94-9

3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide

Cat. No. B2792951
CAS RN: 338391-94-9
M. Wt: 283.73
InChI Key: LGIPCWMQMPTZDX-UHFFFAOYSA-N
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Description

3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide, commonly referred to as “3-ACMT,” is a small molecule inhibitor of the enzyme acetylcholinesterase (AChE). 3-ACMT is an important tool for studying the role of AChE in cellular processes, as well as for developing potential treatments for neurodegenerative diseases.

Scientific Research Applications

3-ACMT is used in a variety of scientific research applications. One of the most common applications is as an 3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide inhibitor. This compound is an enzyme responsible for breaking down the neurotransmitter acetylcholine, and inhibiting this enzyme can lead to an increase in acetylcholine levels. This can be used to study the effects of acetylcholine on cellular processes, such as memory formation and learning. 3-ACMT is also used to study the effects of acetylcholine on the nervous system, as well as to develop potential treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Mechanism of Action

3-ACMT binds to the active site of 3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects
The increase in acetylcholine levels caused by 3-ACMT can lead to a variety of biochemical and physiological effects. It can increase neuronal excitability, leading to an increase in neurotransmission and synaptic plasticity. It can also lead to an increase in synaptic strength, which can improve memory formation and learning. In addition, it can lead to an increase in acetylcholine receptor expression, which can have a variety of effects on neuronal activity.

Advantages and Limitations for Lab Experiments

3-ACMT has several advantages for laboratory experiments. It is a highly selective inhibitor of 3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide, meaning that it does not interfere with other enzymes. It is also relatively non-toxic and has a long half-life, making it suitable for long-term experiments. However, 3-ACMT is not suitable for all experiments, as it is not water-soluble and has a low solubility in organic solvents.

Future Directions

There are a variety of potential future directions for research involving 3-ACMT. One potential direction is to develop more selective inhibitors of 3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide, which could be used to study the effects of acetylcholine in more detail. Another potential direction is to develop new treatments for neurodegenerative diseases based on the effects of 3-ACMT. Finally, 3-ACMT could be used to study the effects of acetylcholine on other physiological systems, such as the cardiovascular and immune systems.

Synthesis Methods

3-ACMT is synthesized through a multi-step process, beginning with the reaction of 4-chlorobenzaldehyde with thiourea in the presence of sodium hydroxide to form the compound 4-chloro-N-(methylsulfanyl)-5-thiourea. This compound is then reacted with anhydrous ammonia to form the intermediate 4-chloro-N-(methylsulfanyl)-5-amino-1,2,4-triazole. Finally, this intermediate is reacted with 4-chlorobenzoic acid in the presence of pyridine to form 3-ACMT.

properties

IUPAC Name

3-amino-N-(4-chlorophenyl)-5-methylsulfanyl-1,2,4-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5OS/c1-18-10-15-14-8(12)16(10)9(17)13-7-4-2-6(11)3-5-7/h2-5H,1H3,(H2,12,14)(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIPCWMQMPTZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C(=O)NC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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